Sphynolactone-7

概要

説明

スフィノラクトン-7は、植物ホルモンの一種であるストリゴラクトンの活性を模倣する合成化合物です。 スフィノラクトン-7は、ストリガを標的にする高い特異性と効力を示しており、農業用途にとって有望なツールです .

作用機序

スフィノラクトン-7は、天然ストリゴラクトンの活性を模倣することによりその効果を発揮します。 ストリガのストリゴラクトン受容体に特異的に結合し、寄生植物の発芽につながるシグナル伝達カスケードを引き起こします . このプロセスは最終的に土壌中のストリガ種子の枯渇につながり、作物への影響を軽減します .

生化学分析

Biochemical Properties

Sphynolactone-7 functions as a mimic of natural strigolactones, interacting with specific receptors in Striga hermonthica. The primary receptor for this compound is the Striga hyposensitive to light receptor 7 (ShHTL7). This compound binds to ShHTL7 with high affinity, triggering germination of Striga seeds even in the absence of a host plant . This interaction is highly specific, as this compound does not significantly affect other strigolactone receptors in non-target plants . The binding of this compound to ShHTL7 induces a conformational change in the receptor, initiating a signaling cascade that leads to seed germination .

Cellular Effects

This compound exerts its effects primarily on the cells of Striga hermonthica. By binding to the ShHTL7 receptor, this compound activates a signaling pathway that promotes the germination of Striga seeds. This process involves the upregulation of genes associated with cell division and growth, leading to the emergence of Striga seedlings . Additionally, this compound has been shown to influence cell signaling pathways related to hormone regulation and stress responses in Striga . Its impact on non-target plants is minimal, as it does not significantly interact with their strigolactone receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ShHTL7 receptor in Striga hermonthica. This binding induces a conformational change in the receptor, which activates downstream signaling pathways. The activated receptor interacts with various signaling proteins, leading to the transcriptional activation of genes involved in seed germination . This compound also inhibits the activity of certain enzymes that regulate hormone levels, further promoting germination . The specificity of this compound for the ShHTL7 receptor ensures that its effects are limited to Striga, reducing the risk of off-target effects on other plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on Striga hermonthica have been observed to change over time. Initially, this compound induces rapid germination of Striga seeds within a few hours of application . The compound remains stable under laboratory conditions, maintaining its activity for extended periods. Prolonged exposure to this compound can lead to the degradation of the compound, reducing its effectiveness over time . Long-term studies have shown that repeated applications of this compound can effectively control Striga infestations without causing significant harm to non-target plants .

Dosage Effects in Animal Models

While this compound is primarily used in plant studies, its effects in animal models have also been investigated. In these studies, varying dosages of this compound were administered to assess its potential toxicity and adverse effects. At low doses, this compound did not exhibit any significant toxic effects . At higher doses, some adverse effects were observed, including mild gastrointestinal disturbances and changes in liver enzyme levels . These findings suggest that while this compound is generally safe at low concentrations, caution should be exercised when using higher doses in animal models .

Metabolic Pathways

This compound is metabolized through pathways similar to those of natural strigolactones. The compound is initially taken up by plant roots and transported to various tissues where it exerts its effects . Enzymes involved in strigolactone biosynthesis and degradation, such as carotenoid cleavage dioxygenases and cytochrome P450 monooxygenases, play a role in the metabolism of this compound . These enzymes convert this compound into active and inactive metabolites, regulating its levels within the plant . The metabolic flux of this compound is influenced by environmental factors such as nutrient availability and stress conditions .

Transport and Distribution

Within plant cells, this compound is transported and distributed through specific transporters and binding proteins. The compound is taken up by root cells and translocated to shoots and leaves via the xylem . Transporters such as ATP-binding cassette (ABC) transporters and nitrate transporter 1/peptide transporter family (NPF) proteins facilitate the movement of this compound across cell membranes . The distribution of this compound within plant tissues is influenced by its interactions with binding proteins that regulate its localization and accumulation .

Subcellular Localization

This compound is localized within specific subcellular compartments where it exerts its biological activity. The compound is primarily found in the cytoplasm and nucleus of plant cells . Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper localization . Within the cytoplasm, this compound interacts with signaling proteins and receptors to initiate germination pathways . In the nucleus, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

準備方法

合成経路および反応条件

スフィノラクトン-7は、合成足場とストリゴラクトンのコア成分からハイブリッド分子を構築する一連の化学反応によって合成されます . 合成プロセスは通常、以下を含みます。

コア構造の形成: このステップでは、天然ストリゴラクトンに由来する分子のコア構造が作成されます。

官能化: その後、コア構造は、その活性と特異性を高めるために、さまざまな化学基で官能化されます。

精製: 最終生成物は、クロマトグラフィーなどの技術を使用して精製され、高純度と活性が保証されます。

工業生産方法

スフィノラクトン-7の工業生産は、実験室設定で使用される合成経路のスケールアップを含みます。 これには、収率を最大化し、コストを最小限に抑えるために反応条件を最適化することが含まれます。 このプロセスには、最終生成物の整合性と有効性を確保するための厳しい品質管理措置も含まれています .

化学反応の分析

反応の種類

スフィノラクトン-7は、主にストリゴラクトンに典型的な反応、つまり以下のような反応を受けます。

加水分解: この化合物は、水の存在下で加水分解を受け、さまざまな加水分解生成物を生成します。

酸化: スフィノラクトン-7は、特定の条件下で酸化され、酸化誘導体を生成します。

置換: この化合物は、特定の官能基が他の官能基に置き換えられる置換反応に関与できます。

一般的な試薬と条件

加水分解: 通常は、穏やかな酸性または塩基性条件下で水溶液で行われます。

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

置換: さまざまな求核剤を、目的の生成物に応じて置換反応で使用できます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、スフィノラクトン-7の加水分解誘導体、酸化形態、および置換アナログが含まれます .

科学研究アプリケーション

スフィノラクトン-7は、科学研究で幅広い用途があります。

科学的研究の応用

Sphynolactone-7 has a wide range of applications in scientific research:

Agriculture: It is used to control the parasitic plant Striga by inducing its germination in the absence of a host plant, leading to its eventual death

Plant Biology: Researchers use this compound to study the role of strigolactones in plant growth and development.

Chemistry: The compound serves as a model for studying the chemical properties and reactions of strigolactones.

Biotechnology: It is used in developing biotechnological approaches to enhance crop resistance to parasitic weeds.

類似化合物との比較

類似化合物

GR24: ストリガの発芽を誘導する合成ストリゴラクトンアナログですが、スフィノラクトン-7と比較して特異性が低いです.

5-デオキシストリゴール: 同様の活性を持つ天然ストリゴラクトンですが、効力は低いです.

スフィノラクトン-7の独自性

スフィノラクトン-7は、ストリガを標的にする高い特異性と効力によって際立っています。 他のストリゴラクトンアナログとは異なり、ストリガのストリゴラクトン受容体に特異的に結合し、他の植物への影響を最小限に抑えます . これは、農業環境におけるストリガの蔓延を制御するための非常に効果的かつ標的化されたソリューションとなっています .

生物活性

Sphynolactone-7 (SPL7) is a novel compound that has emerged as a potent strigolactone analog with significant implications for agricultural practices, particularly in combating the parasitic weed Striga hermonthica, commonly known as witchweed. This article delves into the biological activity of SPL7, focusing on its mechanisms of action, efficacy, and potential applications in agriculture.

SPL7 is characterized by its unique hybrid structure, which combines elements from synthetic scaffolds and natural strigolactones. This design allows SPL7 to selectively bind to the strigolactone receptor ShHTL7 in Striga, triggering germination at extremely low concentrations, specifically in the femtomolar range (10^-15 M) .

Structural Characteristics

- Hybrid Composition : SPL7 integrates functional modules derived from both synthetic compounds and natural strigolactones.

- Receptor Binding : The compound exhibits high-affinity binding to ShHTL7, facilitating its role as a germination stimulant without adversely affecting host plants .

Efficacy Against Striga

SPL7 has demonstrated remarkable effectiveness in inducing suicide germination in Striga seeds. This mechanism is crucial for managing Striga populations by promoting the germination of seeds before crop planting, thereby reducing future infestations. Laboratory studies have confirmed that SPL7 can significantly protect maize plants from Striga parasitism .

Comparative Potency

The potency of SPL7 is comparable to that of naturally occurring strigolactones, such as 5-deoxystrigol (5DS), which is known as one of the most effective germination stimulants for Striga. Table 1 summarizes the comparative potency of SPL7 and other relevant compounds.

| Compound | Potency (Molar Range) | Mechanism of Action |

|---|---|---|

| SPL7 | 10^-15 | Induces suicide germination |

| 5-Deoxystrigol | 10^-14 | Induces germination |

| Natural Strigolactones | 10^-13 to 10^-12 | Induces germination |

Impact on Non-target Organisms

Research indicates that SPL7 has minimal effects on beneficial soil microbes and crop-associated bacteria, making it an environmentally friendly option for managing Striga infestations . This selectivity is critical for sustainable agricultural practices.

Laboratory Experiments

In controlled laboratory settings, SPL7 was shown to induce significant suicide germination rates in Striga seeds while maintaining the health of surrounding crops. For example, experiments conducted by Uraguchi et al. (2018) demonstrated that SPL7 could reduce Striga seed viability by over 90% when applied at femtomolar concentrations .

Field Trials

Ongoing field trials in Kenya aim to assess the real-world effectiveness of SPL7 in agricultural settings plagued by Striga. Preliminary results suggest a promising reduction in Striga populations without detrimental effects on maize yields .

Future Directions and Applications

The development of SPL7 opens avenues for innovative agricultural solutions to combat parasitic weeds. Future research will focus on:

- Field Testing : Continued evaluation in diverse agricultural environments.

- Commercialization : Potential development into a commercial product for farmers dealing with Striga infestations.

- Molecular Modifications : Further optimization of the compound's structure to enhance efficacy and reduce costs.

特性

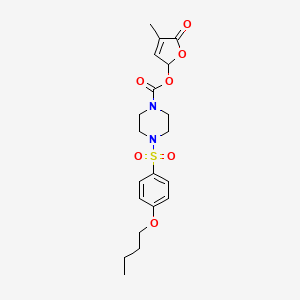

IUPAC Name |

(4-methyl-5-oxo-2H-furan-2-yl) 4-(4-butoxyphenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O7S/c1-3-4-13-27-16-5-7-17(8-6-16)30(25,26)22-11-9-21(10-12-22)20(24)29-18-14-15(2)19(23)28-18/h5-8,14,18H,3-4,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAPQPVAXJSNFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC3C=C(C(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。